PK 44 磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

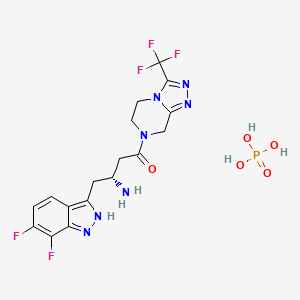

PK 44 磷酸盐: 是一种强效且选择性的二肽基肽酶 IV (DPP-IV) 抑制剂,该酶参与调节葡萄糖代谢。 该化合物已显示出改善葡萄糖耐受性的巨大潜力,使其成为治疗 2 型糖尿病的有希望的候选药物 .

科学研究应用

PK 44 磷酸盐具有广泛的科学研究应用:

化学: 用作研究酶抑制和反应机制的工具化合物。

生物学: 用于葡萄糖代谢和糖尿病的研究。

医学: 研究其在治疗 2 型糖尿病中的潜在治疗作用。

作用机制

PK 44 磷酸盐通过抑制二肽基肽酶 IV (DPP-IV) 发挥作用,二肽基肽酶 IV (DPP-IV) 是一种降解肠降血糖激素的酶。通过抑制 DPP-IV,PK 44 磷酸盐提高活性肠降血糖激素的水平,进而增强胰岛素分泌并减少胰高血糖素释放。 这导致改善葡萄糖耐受性和更好的血糖水平调节 .

生化分析

Biochemical Properties

PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Cellular Effects

PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.

Molecular Mechanism

The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .

Dosage Effects in Animal Models

It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests

Metabolic Pathways

PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .

Subcellular Localization

As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed

准备方法

合成路线和反应条件: PK 44 磷酸盐可以通过涉及各种化学中间体反应的多步过程合成。关键步骤包括形成吲唑和三唑并吡嗪部分,然后将其偶联以形成最终化合物。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法: PK 44 磷酸盐的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,使用更大的反应器,并实施结晶和色谱等纯化技术,以获得高纯度的最终产品 .

化学反应分析

反应类型: PK 44 磷酸盐主要由于存在诸如氨基和磷酸基团之类的反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

取代反应: 常见试剂包括卤化剂和亲核试剂。条件通常包括有机溶剂和受控温度。

氧化反应: 可以在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。

还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可能产生卤代衍生物,而氧化和还原反应可能导致形成化合物的各种氧化或还原形式 .

相似化合物的比较

类似化合物:

西格列汀: 另一种用于治疗 2 型糖尿病的 DPP-IV 抑制剂。

维格列汀: 具有类似作用机制的 DPP-IV 抑制剂。

沙格列汀: 同类药物中具有可比作用的另一种化合物.

独特性: PK 44 磷酸盐的独特之处在于它对 DPP-IV 的高选择性,优于其他相关酶,如 DPP-8 和 DPP-9。 这种选择性降低了脱靶效应的可能性,并增强了其治疗潜力 .

属性

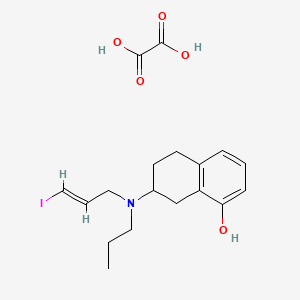

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGBESJZBGJOS-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F5N7O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)